molecular formula C10H9BrN2OSe B11082913 5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one

5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one

Cat. No.: B11082913
M. Wt: 332.07 g/mol
InChI Key: PKCRXABGGWCSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one is a heterocyclic compound that contains selenium, bromine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one typically involves multiple steps. One common method starts with the reaction of 4-bromobenzyl bromide with potassium selenocyanate to form 4-bromobenzyl selenocyanate. This intermediate is then reacted with an appropriate amine to yield the desired selenazolidinone compound. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while substitution of the bromine atom can produce various substituted selenazolidinones .

Scientific Research Applications

5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one involves its interaction with biological molecules. The selenium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially inhibiting enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one is unique due to the presence of both selenium and bromine atoms, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H9BrN2OSe

Molecular Weight

332.07 g/mol

IUPAC Name

2-amino-5-[(4-bromophenyl)methyl]-1,3-selenazol-4-one

InChI

InChI=1S/C10H9BrN2OSe/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14)

InChI Key

PKCRXABGGWCSGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N=C([Se]2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.